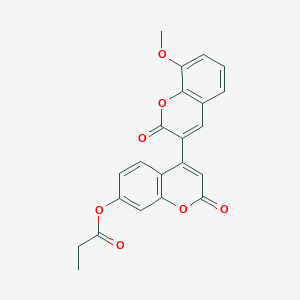
2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O3S2 and its molecular weight is 348.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activities
A study focused on the synthesis and evaluation of alpha-acetamido-N-benzylacetamide derivatives, which include compounds with structural similarities to 2-(2-acetamidothiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide. These compounds were tested for their anticonvulsant activities, particularly against maximal electroshock-induced seizures in mice. The research highlighted that certain derivatives, including those with furan and thiazole moieties, exhibited outstanding protection against seizures, with efficacy comparable to phenytoin (Kohn et al., 1993).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor potentials of compounds containing thiazole and furan moieties. For instance, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were assessed as insecticidal agents against the cotton leafworm and exhibited significant activity (Fadda et al., 2017). Another study synthesized novel thiazole derivatives that were tested for anti-bacterial and anti-fungal activities, demonstrating significant effects against various microorganisms (Saravanan et al., 2010).
Metabolic Studies
Research on the metabolism of acetamidothiazoles in rats revealed the formation of various metabolites, offering insights into the biotransformation and potential biological effects of thiazole-containing compounds (Chatfield & Hunter, 1973).
Antibacterial and Antifungal Evaluation
A study on the synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing arylthiazole moieties highlighted their potential against Xanthomonas strains and their effectiveness in causing cell membrane rupture, indicating a promising avenue for the development of antibacterial agents (Lu et al., 2020).
Optoelectronic Properties
Investigations into the optoelectronic properties of thiazole-based polythiophenes have been conducted to explore their potential applications in electronic and photonic devices. The study reported on the synthesis of thiazole-containing monomers and their polymerization, demonstrating their utility in creating materials with desirable optical and electronic properties (Camurlu & Guven, 2015).
Wirkmechanismus
Thiazole-based molecules can interact with biological systems in various ways. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors . For example, some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Zukünftige Richtungen
Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential as therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Eigenschaften
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-8(19)15-13-16-9(6-22-13)5-12(20)18-14-17-10(7-23-14)11-3-2-4-21-11/h2-4,6-7H,5H2,1H3,(H,15,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXHFOADAFSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)
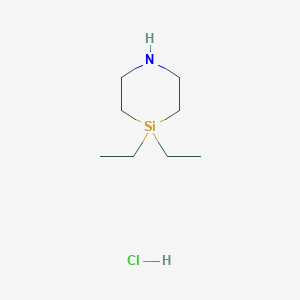

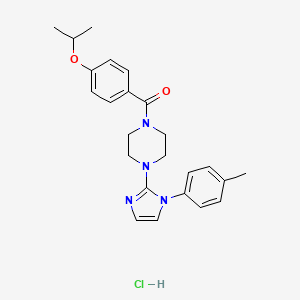
![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)



![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)
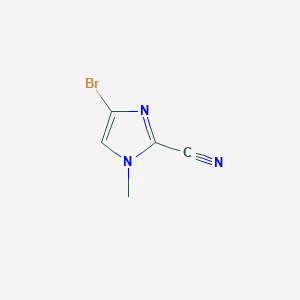
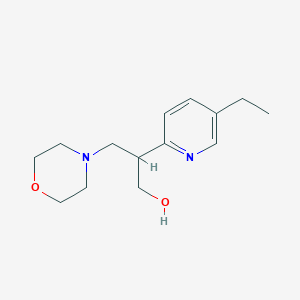
![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)

